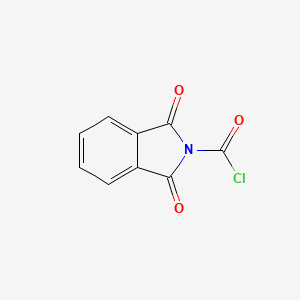

1,3-Dioxoisoindoline-2-carbonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-dioxoisoindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYISNOCJPEAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492903 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5511-75-1 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1,3 Dioxoisoindoline 2 Carbonyl Chloride

Fundamental Reactivity Profile of the Carbonyl Chloride Group

The reactivity of 1,3-Dioxoisoindoline-2-carbonyl chloride is centered around the electrophilic nature of the carbonyl carbon in the acid chloride functional group.

Electrophilic Character and Activation Towards Nucleophilic Attack

The carbon atom of the carbonyl chloride group (-COCl) in this compound is highly electrophilic. This electrophilicity arises from the polarization of the carbon-oxygen double bond and the carbon-chlorine single bond. ncert.nic.infuturelearn.com Both oxygen and chlorine are highly electronegative atoms that pull electron density away from the central carbon atom. futurelearn.com This inductive electron withdrawal creates a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for attack by nucleophiles. futurelearn.comlibretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-stage process: addition followed by elimination. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This intermediate is transient and subsequently collapses, expelling the chloride ion, which is a good leaving group, to yield the final substituted product. futurelearn.com The reactivity of acyl chlorides like this compound is the highest among carboxylic acid derivatives due to the strong inductive effect of the chlorine atom. libretexts.org

Hydrolysis Pathways and Stability Considerations

Acyl chlorides, including this compound, are susceptible to hydrolysis. The reaction with water leads to the formation of the corresponding carboxylic acid, in this case, 1,3-dioxoisoindoline-2-carboxylic acid, and hydrogen chloride. libretexts.org

The mechanism of hydrolysis follows the general nucleophilic acyl substitution pathway. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by the departure of the chloride ion and deprotonation to yield the carboxylic acid. libretexts.org Due to their high reactivity, acyl chlorides are generally sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition. The stability of this compound is therefore limited in the presence of water.

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution, where the chloride is replaced by various nucleophiles.

Amide Formation with Amines (Aminolysis)

This compound readily reacts with primary and secondary amines in a process called aminolysis to form N-substituted amides. youtube.comyoutube.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. youtube.com

This initial attack forms a tetrahedral intermediate. youtube.com Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom, often by a second equivalent of the amine or another base, to yield the stable amide product and an ammonium (B1175870) chloride salt. youtube.comyoutube.com The use of two equivalents of the amine is common, with one acting as the nucleophile and the other as a base to neutralize the hydrogen chloride formed. youtube.com Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be used. youtube.com

Table 1: Examples of Aminolysis Reactions

| Amine Reactant | Product |

| Methylamine | N-methyl-1,3-dioxoisoindoline-2-carboxamide |

| Ammonia (B1221849) | 1,3-Dioxoisoindoline-2-carboxamide |

Esterification with Alcohols

The reaction of this compound with alcohols results in the formation of esters. libretexts.org This process, a form of alcoholysis, is a common method for synthesizing esters from acyl chlorides. libretexts.org

The mechanism is analogous to aminolysis and hydrolysis. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. libretexts.org A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion. libretexts.org A base, often pyridine, is typically added to catalyze the reaction and to neutralize the by-product, hydrogen chloride. masterorganicchemistry.com

Table 2: Examples of Esterification Reactions

| Alcohol Reactant | Product |

| Methanol | Methyl 1,3-dioxoisoindoline-2-carboxylate |

| Ethanol (B145695) | Ethyl 1,3-dioxoisoindoline-2-carboxylate |

| 2-Propanol | Isopropyl 1,3-dioxoisoindoline-2-carboxylate libretexts.org |

Reaction with Other Oxygen Nucleophiles (e.g., Phenols)

Similar to alcohols, phenols can also act as oxygen nucleophiles and react with this compound to form phenyl esters. Phenols are generally less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring. However, the high reactivity of the acyl chloride facilitates this reaction. The reaction conditions are similar to those for esterification with alcohols, often requiring a base to facilitate the reaction.

Reactions with Sulfur Nucleophiles (e.g., Thiols, Sulfenyl Chlorides)

This compound serves as an effective agent for the acylation of sulfur nucleophiles, primarily thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism where the thiol, often deprotonated in situ to the more nucleophilic thiolate anion, attacks the electrophilic carbonyl carbon of the acid chloride. This process results in the formation of S-phthaloyl thiocarbonates and the elimination of hydrogen chloride.

The reactivity of the carbonyl group in phthalimido derivatives towards thiolate anions is well-established. For instance, related N-acylphthalimides readily react with various aliphatic and aromatic thiols in the presence of a base like potassium fluoride (B91410) on alumina (B75360) to yield the corresponding thiol esters. researchgate.net This suggests that this compound would react similarly and efficiently with thiols under basic or neutral conditions. The general transformation is outlined below:

General Reaction with Thiols:

While direct reactions with sulfenyl chlorides are less commonly documented for this specific reagent, the phthalimide (B116566) group is integral to various transformations involving sulfur-containing functional groups, including those initiated by radical processes. nih.gov

The following table summarizes the expected products from the reaction of this compound with representative thiols.

| Nucleophile (Thiol) | Product (S-Phthaloyl Thiocarbonate) |

| Ethanethiol | S-Ethyl 1,3-dioxoisoindoline-2-carbothioate |

| Thiophenol | S-Phenyl 1,3-dioxoisoindoline-2-carbothioate |

| Benzyl (B1604629) mercaptan | S-Benzyl 1,3-dioxoisoindoline-2-carbothioate |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates)

The carbonyl chloride moiety of this compound is highly susceptible to attack by strong carbon nucleophiles such as Grignard reagents and enolates.

Reactions with Grignard Reagents: The reaction of acid chlorides with Grignard reagents (R-MgX) is a standard method for forming carbon-carbon bonds. Typically, the reaction proceeds with the addition of two equivalents of the Grignard reagent. The first equivalent displaces the chloride ion via a nucleophilic acyl substitution to form a ketone intermediate. libretexts.orgyoutube.com This intermediate ketone is generally more reactive than the starting acid chloride and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction to yield a tertiary alcohol upon aqueous workup. libretexts.orgmasterorganicchemistry.com

Reaction Pathway with Grignard Reagents:

Nucleophilic Acyl Substitution: R-MgX + PhthNCOCl → [PhthN-CO-R] + MgXCl

Nucleophilic Addition: R-MgX + [PhthN-CO-R] → PhthN-C(R)₂-OMgX

Workup: PhthN-C(R)₂-OMgX + H₂O → PhthN-C(R)₂-OH + Mg(OH)X

(where PhthN = Phthalimido group)

Reactions with Enolates: Enolates, which are carbanions derived from the deprotonation of a carbon alpha to a carbonyl group, are potent carbon nucleophiles. They react with this compound in a nucleophilic acyl substitution reaction. This acylation of an enolate is a fundamental C-C bond-forming reaction that results in the synthesis of β-dicarbonyl compounds. For example, reacting the enolate of a ketone with the title compound would produce a 1,3-diketone bearing a phthalimido group. Similarly, the enolate of an ester would yield a phthalimido-β-ketoester. nih.govyoutube.com These products are valuable synthetic intermediates. acs.orgnih.gov

The table below illustrates the expected outcomes of these reactions.

| Carbon Nucleophile | Intermediate Product | Final Product (after workup) |

| Phenylmagnesium bromide (PhMgBr) | N-(Benzoyl)phthalimide | (1,3-Dioxoisoindolin-2-yl)diphenylmethanol |

| Ethylmagnesium bromide (EtMgBr) | N-(Propanoyl)phthalimide | 1-(1,3-Dioxoisoindolin-2-yl)-1,1-diethylpropan-1-ol |

| Acetone Enolate | - | 1-(1,3-Dioxoisoindolin-2-yl)butane-1,3-dione |

| Ethyl Acetate (B1210297) Enolate | - | Ethyl 2-(1,3-dioxoisoindoline-2-carbonyl)acetate |

Intramolecular and Intermolecular Cyclization Reactions Initiated by this compound

This compound is not just a simple acylating agent; it is a key reagent for constructing complex heterocyclic systems. It introduces the phthalimido-carbonyl unit onto a substrate, which can then be induced to cyclize. The phthalimide group itself is a versatile scaffold in organic synthesis, often used as a protecting group for amines or as a precursor in various cyclization strategies. rsc.orgrsc.orgmasterorganicchemistry.com

The introduction of a phthalimido group can facilitate subsequent intramolecular cyclization reactions to form fused ring systems. A notable example is the Mukaiyama-type aldol (B89426) cyclization. In this process, a phthalimide derivative, which could be prepared from the title compound, undergoes an intramolecular reaction where a silyl (B83357) enol ether tethered to the phthalimide nitrogen attacks one of the phthalimide carbonyls. This reaction leads to the formation of variously substituted 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one systems. nih.govresearchgate.net

Another powerful strategy involves photochemical reactions. N-Alkylphthalimides, upon irradiation, can undergo intramolecular hydrogen abstraction or single electron transfer (SET) processes, leading to cyclization. irb.hr These reactions have been used to synthesize a variety of nitrogen-containing heterocycles, including medium and large ring systems, by carefully designing the alkyl chain attached to the phthalimide nitrogen. irb.hrkoreascience.kr For instance, photodecarboxylative cyclization of phthalimide derivatives bearing an amino acid residue can produce polycyclic compounds and cyclic peptides. irb.hr

The stereochemical outcome of cyclization reactions involving phthalimido-containing intermediates can be highly specific and controllable.

In the Mukaiyama aldol cyclizations of phthalimides, significant diastereoselectivity has been observed. For example, the cyclization of a phthalimide bearing a benzyl ester was found to proceed with complete diastereoselectivity, yielding only the trans-isomer. nih.gov In contrast, a similar cyclization involving a glutamic acid derivative yielded a mixture of diastereomers, with the major product having a cis-relationship between its substituents. nih.gov

Furthermore, subsequent reactions of these cyclized products can also be stereospecific. The acid-catalyzed elimination of the hydroxyl group from a diastereomeric mixture of cyclized aldol adducts showed that only the trans-isomer reacted, which is consistent with a fast antiperiplanar elimination mechanism. nih.gov

In the realm of photochemical cyclizations, the concept of "memory of chirality" has been successfully applied. Irradiation of a phthalimide derivative of L-proline resulted in a cyclized product with a high enantiomeric excess (86% e.e.), demonstrating that the chirality of the starting material can be effectively transferred to the product even through radical intermediates. irb.hr

Mechanistic Insights into Reaction Pathways

The reactions of this compound with nucleophiles follow the well-established nucleophilic acyl substitution mechanism. chadsprep.commasterorganicchemistry.com This is a two-stage process involving an addition step followed by an elimination step. vanderbilt.edu

Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbonyl carbon of the acid chloride. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive electron-withdrawing effect of both the chlorine atom and the adjacent phthalimido group. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. vanderbilt.eduyoutube.com

Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O pi bond. Concurrently, the most stable leaving group is expelled. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure results in the formation of the final N-substituted phthalimide product. masterorganicchemistry.comvanderbilt.edu

Mechanism of Nucleophilic Acyl Substitution:

Role of Phthalimide Moiety in Directing Reactivity and Selectivity

The phthalimide group, formally known as the 1,3-dioxoisoindoline moiety, plays a significant role in the reactivity and selectivity of this compound. Its influence is primarily electronic, stemming from the electron-withdrawing nature of the two carbonyl groups within the phthalimide ring system.

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is as follows, with acyl chlorides being among the most reactive: uomustansiriyah.edu.iqmsu.edu

Table 1: General Reactivity Order of Carboxylic Acid Derivatives

| Compound Type | General Structure | Leaving Group | Reactivity |

|---|---|---|---|

| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |

| Acid Anhydride (B1165640) | R-CO-O-CO-R | R-COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Carboxylic Acid | R-CO-OH | OH⁻ | Moderate |

This table provides a generalized reactivity series. The actual reactivity can be influenced by the nature of the 'R' group.

In the context of this compound, the "R" group is the phthalimide moiety. Its electron-withdrawing nature further activates the acyl chloride, placing it high within the reactivity scale of acyl chlorides.

The phthalimide moiety itself is generally stable under the conditions where the acyl chloride reacts. In the course of a nucleophilic acyl substitution reaction, the phthalimide group, along with the carbonyl, is part of the leaving group precursor. For instance, in a reaction with an alcohol (R'OH), the leaving group would be the phthalimidate anion, stabilized by resonance across its two carbonyl groups, after deprotonation of the intermediate.

While the primary role of the phthalimide moiety in this specific compound is electronic activation, in other chemical contexts, such as the Gabriel synthesis, the phthalimide anion acts as a potent nucleophile. libretexts.orgvaia.com This dual reactivity underscores the versatility of the phthalimide functional group in organic synthesis.

Kinetic and Thermodynamic Considerations in Transformations

Kinetics:

The reactions of this compound with nucleophiles such as alcohols and amines are expected to be rapid. The mechanism typically proceeds via a two-step addition-elimination pathway. msu.edu

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group, which in this case would be the chloride ion, followed by subsequent proton transfers to yield the final products.

The rate of these reactions is highly dependent on several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents can often facilitate these types of reactions.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Due to the high reactivity of acyl chlorides, these reactions are often exothermic and can proceed quickly even at low temperatures. For instance, the hydrolysis of related phthaloyl chlorides is very rapid, with half-lives on the order of minutes at 0°C. nih.gov While not directly comparable, this suggests that the reactions of this compound would also be kinetically favorable.

Thermodynamics:

The reactions of this compound to form more stable derivatives like esters and amides are generally thermodynamically favorable. This is because a relatively unstable, high-energy starting material (the acyl chloride) is converted into a more stable, lower-energy product.

Table 2: Estimated Thermodynamic Parameters for a Typical Acyl Chloride Reaction

| Reaction | ΔH (Enthalpy) | ΔS (Entropy) | ΔG (Gibbs Free Energy) |

|---|---|---|---|

| R-CO-Cl + R'-OH → R-CO-OR' + HCl | Generally Negative (Exothermic) | Near Zero or Slightly Negative | Negative (Spontaneous) |

This table presents generalized thermodynamic expectations for reactions of acyl chlorides. The exact values would depend on the specific reactants and reaction conditions.

Applications of 1,3 Dioxoisoindoline 2 Carbonyl Chloride in Specialized Organic Syntheses

As a Versatile Building Block in Complex Molecular Architectures

The rigid, planar structure of the phthalimide (B116566) group makes it an attractive component for creating well-defined molecular architectures. 1,3-Dioxoisoindoline-2-carbonyl chloride serves as a key reagent for incorporating this unit, enabling chemists to build complex and sterically hindered structures with precision.

The primary role of this compound is to act as a phthaloylating agent. enamine.net It reacts readily with primary amines, amino acids, and amino alcohols under mild conditions to introduce the phthalimide group. enamine.net The reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.orglibretexts.org This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the N-substituted phthalimide. chemguide.co.uklibretexts.org This process is highly efficient for the selective protection of primary amines. enamine.net

The general reaction can be summarized as follows:

Addition Stage: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This breaks the C=O double bond, forming a tetrahedral intermediate where the oxygen becomes negatively charged and the nitrogen becomes positively charged. chemguide.co.uk

Elimination Stage: The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. libretexts.org A base, which can be a second molecule of the amine reactant or an added non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to give the final N-substituted phthalimide product. libretexts.orgmnstate.edu

This reactivity makes the compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules where the phthalimide group is a key structural feature. cymitquimica.com

The phthaloyl group, introduced by this compound, can function as a rigid linker or scaffold in the design of bioactive molecules. nih.govresearchgate.netmdpi.com In medicinal chemistry, molecular scaffolds provide a core structure upon which various functional groups can be appended to create a library of compounds for screening. researchgate.netmdpi.com The isoindoline-1,3-dione framework is considered a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities. nih.gov

For instance, Nα-phthaloyl dicarbonyl dichloride, a related derivative, has been used as a linker to synthesize Nα-phthaloyl bridged cyclic pentapeptides. ekb.eg In this approach, the phthaloyl unit connects two peptide chains, which are then cyclized. This demonstrates the utility of the phthaloyl group in constructing complex, constrained architectures like macrocycles, which are of significant interest in drug discovery. ekb.eg The stability and defined geometry of the phthalimide scaffold help to orient the attached pharmacophores in specific spatial arrangements, which can be crucial for binding to biological targets. nih.gov

Interactive Table: Reagents in Phthalimide-Based Scaffold Synthesis

Select a reagent from the dropdown menu to see its role in the synthesis.

Role: Acts as the electrophilic source of the phthalimide group, reacting with nucleophiles to form N-substituted phthalimides.

Function: Building Block / Protecting Group Reagent

Contribution to Amino Acid and Peptide Chemistry

The protection of the α-amino group is a fundamental requirement in peptide synthesis to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. nih.govwikipedia.orgmasterorganicchemistry.com The phthaloyl group is a classic amine protecting group, and this compound provides a direct route for its installation.

The reaction of this compound with primary amines leads directly to N-acylated phthalimide structures (specifically, N-phthaloyl amides). chemguide.co.ukcommonorganicchemistry.com This reaction is a standard method for amide formation from an acid chloride. mnstate.educommonorganicchemistry.com

The synthesis of N-alkoxyphthalimides, which are valuable intermediates, can also be achieved. nih.govresearchgate.net While these are often prepared from N-hydroxyphthalimide via alkylation or Mitsunobu reactions, the high reactivity of this compound suggests it would readily react with alcohols or alkoxides to form N-alkoxycarbonylphthalimides. researchgate.netbohrium.com These compounds are core structural frameworks in the synthesis of various pharmaceuticals and functional materials. nih.gov

In solid-phase peptide synthesis (SPPS), protecting groups must be compatible with the resin, coupling conditions, and cleavage protocols. peptide.comuci.edu An important analog of the phthaloyl group used in SPPS is the N-tetrachlorophthaloyl (TCP) group. researchgate.netresearchgate.net This group is used for the protection of the α-amino function of amino acids. researchgate.net

The TCP group exhibits excellent stability towards the conditions used in the two main SPPS strategies: it is unaffected by piperidine (B6355638) (used in Fmoc-based synthesis) and acid (used in Boc-based synthesis). researchgate.net This orthogonality makes it a valuable tool for complex synthetic schemes. Deprotection (removal) of the TCP group is typically achieved using hydrazine (B178648). researchgate.net Nα-tetrachlorophthaloyl protected amino acids have been successfully used in the solid-phase synthesis of C-terminal peptide amides and for creating linear and macrocyclic peptide-arene hybrids. researchgate.netresearchgate.net This highlights the adaptability of the phthalimide protection strategy for advanced applications like SPPS.

Data Table: Comparison of Phthaloyl Protecting Groups in Peptide Synthesis

| Protecting Group | Structure | Introduction Method | Stability | Cleavage Conditions | Application |

| Phthaloyl (Pht) | Phthalimide ring attached to Nitrogen | Reaction with this compound or Phthalic Anhydride (B1165640) | Stable to acid | Hydrazine (Gabriel Synthesis) | Solution-phase synthesis, Amine protection enamine.net |

| Tetrachlorophthaloyl (TCP) | Tetrachlorinated phthalimide ring attached to Nitrogen | Reaction with Tetrachlorophthalic Anhydride | Stable to piperidine and strong acids (TFA) researchgate.net | Hydrazine/DMF researchgate.net | Solid-Phase Peptide Synthesis (SPPS), Synthesis of cyclic peptides researchgate.netresearchgate.net |

| 9-fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethoxycarbonyl group attached to Nitrogen | Reaction with Fmoc-Cl or Fmoc-OSu ub.edu | Base-labile | 20-50% Piperidine in DMF wikipedia.org | Standard for modern SPPS masterorganicchemistry.com |

| tert-butyloxycarbonyl (Boc) | tert-butyloxycarbonyl group attached to Nitrogen | Reaction with Di-tert-butyl dicarbonate | Acid-labile | Strong acids (e.g., TFA) wikipedia.org | Classic SPPS, Orthogonal protection schemes wikipedia.org |

Synthesis of Advanced Heterocyclic Systems and Derivatives

This compound serves as a versatile reagent in the construction of complex heterocyclic frameworks. Its ability to introduce the phthalimido group facilitates the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Preparation of Phthalimido-Substituted Thiazolidinones

The synthesis of phthalimido-substituted thiazolidinones often proceeds through a multi-step sequence commencing with a phthalimide-containing precursor. A key intermediate, 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide (B12114922), can be synthesized and subsequently utilized in the formation of the thiazolidinone ring. ekb.egresearchgate.net The general synthetic strategy involves the condensation of this hydrazide with various aldehydes to form Schiff bases, which then undergo cyclization with a sulfur-containing reagent like thioglycolic acid to yield the target thiazolidinone. nih.govnih.gov

One reported pathway involves the reaction of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide with an appropriate aldehyde to furnish an N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide. This intermediate is then subjected to cyclocondensation with mercaptosuccinic acid in a suitable solvent such as dimethylformamide (DMF), often with a catalyst like anhydrous zinc chloride, to afford the desired 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted-thiazolidin-5-yl)acetic acid derivatives. nih.gov

Table 1: Synthesis of Phthalimido-Substituted Thiazolidinones

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | Aromatic Aldehydes, Thioglycolic Acid | 2-Aryl-3-(phthalimidoacetamido)-thiazolidin-4-ones | nih.gov |

Synthesis of Thiadiazole, Pyrazole (B372694), and Oxadiazole Derivatives

The phthalimido moiety, introduced via reagents like this compound, is a key structural component in the synthesis of various five-membered heterocyclic compounds, including thiadiazoles, pyrazoles, and oxadiazoles. nih.govresearchgate.netacs.orgnih.govnih.gov

Thiadiazole Derivatives: The synthesis of phthalimido-substituted 1,3,4-thiadiazoles can be achieved through several routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. sbq.org.brnih.govjocpr.com For instance, a phthalimide-containing acid hydrazide can be reacted with a source of carbon and sulfur, such as carbon disulfide or an isothiocyanate, to form a thiosemicarbazide intermediate, which is then cyclized. nih.govchemmethod.com A reported synthesis of 5-methyl-4-phthalimido-1,2,3-thiadiazole involved the reaction of N-acetonylphthalimide with carboethoxyhydrazine to form a hydrazone, which was subsequently treated with thionyl chloride to yield a mixture of thiadiazole isomers. butler.edu

Pyrazole Derivatives: Phthalimido-substituted pyrazoles can be synthesized through the condensation of a phthalimido-containing hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org The reaction of a phthalimido-alkyl hydrazine with a suitable diketone, for example, can lead to the formation of the pyrazole ring with the phthalimido group appended. benthamdirect.com

Oxadiazole Derivatives: The synthesis of phthalimido-substituted 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazine precursors. acs.orggoogleapis.comnih.govresearchgate.net A general approach involves the acylation of a phthalimido-containing acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent. nih.govnih.gov For example, a series of S-alkyl phthalimide- and S-benzyl-oxadiazole-quinoline hybrids were synthesized starting from the corresponding oxadiazole-thiol, which was reacted with N-bromoalkylphthalimides. mdpi.comnih.gov

Table 2: Synthesis of Phthalimido-Substituted Heterocycles

| Heterocycle | General Precursors | Key Reaction | Reference |

|---|---|---|---|

| Thiadiazole | Phthalimido-thiosemicarbazides | Cyclization | researchgate.netbutler.edu |

| Pyrazole | Phthalimido-hydrazines, 1,3-Dicarbonyls | Condensation | nih.govnih.gov |

Formation of Schiff Bases and Related Imine Structures

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. rsc.orgyoutube.comresearchgate.net The formation of Schiff bases from phthalimide derivatives typically involves the condensation of a primary amine-containing phthalimide precursor with an aldehyde or a ketone. bohrium.comresearchgate.netresearchgate.netrdd.edu.iqsysrevpharm.org

A common synthetic route involves the preparation of a phthalimido-substituted amine, which is then reacted with a suitable carbonyl compound. For instance, 2-(4-aminophenyl)isoindoline-1,3-dione (B1268519) can be condensed with various substituted aldehydes to yield a series of Schiff bases. bohrium.com The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. bohrium.comresearchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography. sysrevpharm.org

The resulting Schiff bases can be valuable intermediates for the synthesis of more complex molecules, including various heterocyclic systems. bohrium.comresearchgate.net

Table 3: Examples of Schiff Base Formation from Phthalimide Derivatives

| Phthalimide Precursor | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)isoindoline-1,3-dione | Substituted Salicylaldehydes | Phthalimido-substituted Schiff Base | bohrium.com |

| N-aminophthalimide | Various Aldehydes | Phthalimide Imine Derivatives | researchgate.net |

Functional Group Interconversions and Transformations

This compound is not only a precursor for heterocyclic synthesis but also a valuable reagent for various functional group transformations, including regioselective and chemoselective reactions, as well as in the development of catalytic processes.

Regioselective and Chemoselective Reactions

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl chloride group. This allows for regioselective and chemoselective reactions with nucleophiles.

Regioselective Acylation: In molecules with multiple nucleophilic sites, this compound can exhibit regioselectivity. For instance, in the presence of both an amino and a hydroxyl group, the more nucleophilic amino group is expected to react preferentially with the carbonyl chloride to form an amide linkage, leaving the hydroxyl group intact under controlled conditions. This selectivity is crucial in multi-step syntheses where protection of certain functional groups is required.

Chemoselective Reactions: The concept of chemoselectivity is exemplified in reactions where this compound reacts with one functional group in the presence of other potentially reactive groups. For example, its reaction with a primary amine can proceed smoothly without affecting a less reactive secondary amine or an ester group within the same molecule. The use of ruthenium(III) chloride as a catalyst has been shown to promote chemoselective synthesis of acetals from aldehydes in the presence of ketones, highlighting the potential for selective transformations in complex molecules. nih.gov

Catalytic Transformations Involving Phthalimide-Derived Reagents

Phthalimide derivatives have been explored as catalysts and reagents in a variety of catalytic transformations. thieme-connect.comnih.govhope.edutandfonline.comresearchgate.netresearchgate.net

Organocatalysis: Potassium phthalimide (PPI) and its N-oxyl derivative (POPINO) have emerged as versatile and efficient organocatalysts in numerous organic reactions. tandfonline.com These catalysts have been successfully employed in multicomponent reactions for the synthesis of various heterocyclic compounds, such as 2-amino-4H-chromenes and dihydropyrano[3,2-c]chromenes, often in environmentally benign aqueous media. researchgate.net The catalytic activity of these reagents is attributed to their ability to activate substrates and facilitate bond formation under mild conditions.

Transition-Metal Catalysis: Phthalimides have been utilized as substrates in transition-metal-catalyzed reactions to generate valuable building blocks. thieme-connect.comnih.govhope.edu For example, nickel-catalyzed decarbonylative cross-coupling reactions of phthalimides with diorganozinc reagents have been developed to produce ortho-substituted benzamides. hope.edu These transformations often require a stoichiometric amount of the transition metal, but efforts are ongoing to develop catalytic versions. Furthermore, palladium-catalyzed reactions have been employed for the synthesis of N-substituted phthalimides through various coupling and cycloaddition strategies. rsc.org

Table 4: Catalytic Applications of Phthalimide Derivatives

| Catalyst/Reagent | Transformation | Product | Reference |

|---|---|---|---|

| Potassium Phthalimide (PPI) | One-pot synthesis of dihydropyrano[3,2-c]chromenes | Dihydropyrano[3,2-c]chromenes | researchgate.net |

| Potassium Phthalimide-N-oxyl (POPINO) | One-pot synthesis of 2-amino-4H-chromene derivatives | 2-Amino-4H-chromenes | tandfonline.com |

| Nickel(0) Complex | Decarbonylative coupling of phthalimides with diorganozinc reagents | o-Substituted benzamides | hope.edu |

Integration into Multi-Step Synthetic Strategies

The integration of this compound into multi-step synthetic strategies is an area of organic synthesis that is not yet widely explored in published research. The bifunctional nature of the molecule, containing both a reactive acid chloride and a stable phthalimide group, theoretically allows for its use as a key component in the construction of complex molecular architectures. In principle, it could be employed to introduce a phthalimido-protected nitrogen and a carbonyl group in a single step, which could then be elaborated in subsequent reactions. However, specific and detailed examples of its use in such strategies are not readily found in the current body of scientific literature.

Cascade reactions and tandem processes are highly efficient synthetic methods that involve the formation of multiple chemical bonds in a single operation without the isolation of intermediates. These processes are hallmarks of elegant and atom-economical synthesis. While the concept of using reagents like this compound in such sequences is appealing, there is a notable lack of specific, documented examples in the scientific literature.

Theoretically, one could envision a scenario where this compound reacts with a suitably functionalized substrate to initiate a cascade of intramolecular reactions. For example, reaction with a dinucleophile could potentially lead to the formation of a heterocyclic ring system in a tandem acylation-cyclization sequence. However, without empirical data and research findings, such a discussion remains speculative.

The development of cascade and tandem reactions involving this compound would represent a novel advancement in the synthesis of nitrogen-containing compounds. Future research may yet uncover the potential of this reagent in designing efficient and elegant synthetic routes to complex molecules.

Convergent and divergent syntheses are powerful strategies for the efficient construction of complex molecules and for generating libraries of related compounds, respectively. A convergent approach involves the synthesis of molecular fragments that are then coupled together, while a divergent approach starts from a common intermediate that is elaborated into a variety of different products.

The application of this compound in these synthetic paradigms is not well-documented. In a hypothetical convergent synthesis, the molecule could be used to cap one of the fragments with a phthalimido-carbonyl group before a key coupling reaction. In a divergent strategy, a molecule prepared using this compound could serve as a central scaffold from which a variety of derivatives are synthesized by further reactions at the newly introduced carbonyl group or by deprotection of the phthalimide.

While these applications are plausible based on the chemical nature of the compound, the lack of published examples prevents a detailed and authoritative discussion. The exploration of this compound in convergent and divergent synthetic strategies remains a potential area for future research in organic chemistry.

Structural Modifications and Derivatization Research on 1,3 Dioxoisoindoline 2 Carbonyl Chloride Scaffolds

Strategies for Modifying the Isoindoline (B1297411) Framework

Structural modifications of the 1,3-dioxoisoindoline core can be broadly categorized into two main approaches: substitution on the benzene (B151609) ring and alteration of the group attached to the imide nitrogen. These strategies allow for fine-tuning the electronic, steric, and physicochemical properties of the resulting molecules.

Introducing functional groups onto the aromatic portion of the isoindoline framework is a common strategy to modulate biological activity and chemical properties. This is often achieved by using substituted phthalic anhydrides or related precursors in the initial synthesis.

For instance, the synthesis of N-phenyl-substituted phthalimide (B116566) derivatives has been accomplished starting from 3-nitrophthalic acid. acs.org The nitro group on the aromatic ring can subsequently be reduced to an amino group, providing a handle for further derivatization. acs.org This approach was used to create a series of 4-amino-2-arylisoindoline-1,3-diones. acs.org Similarly, 3-aminophthalic anhydride (B1165640) serves as a versatile starting material for producing N-substituted phthalimides with an amino group on the benzene ring. acs.org Research has also demonstrated the synthesis of derivatives where the aromatic ring is substituted with groups like fluorine or methoxy, which can significantly influence the compound's biological interactions. nih.govnih.gov

Table 1: Examples of Aromatic Ring Substituted Phthalimide Precursors and Resulting Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material Precursor | Aromatic Substituent | Resulting Derivative Class | Reference |

|---|---|---|---|

| 3-Nitrophthalic Acid | Nitro (-NO₂) | N-Aryl-4-nitrophthalimides | acs.org |

| 3-Aminophthalic Anhydride | Amino (-NH₂) | N-Aryl-4-aminophthalimides | acs.org |

The imide nitrogen of the phthalimide scaffold is a primary site for derivatization. The high reactivity of the carbonyl chloride group in the title compound, or the use of precursors like N-hydroxyphthalimide (NHPI), facilitates the attachment of a vast array of substituents. nih.govchemistrysteps.com

Methods for altering the imide nitrogen substituent include:

N-Alkylation and N-Arylation : The most common modification involves the condensation of phthalic anhydride with primary amines, including various aniline (B41778) derivatives, to produce N-substituted phthalimides. chemrxiv.orgchemrxiv.org

Reaction with Alcohols : N-hydroxyphthalimide can react with alcohols or ketones to form N-alkoxyphthalimide derivatives. nih.gov

Acylation : The nitrogen can be acylated to form N-acyl phthalimides, which are valuable synthetic intermediates themselves. researchgate.netresearchgate.net

Attachment of Complex Moieties : More complex functional groups can be introduced. For example, reacting N-aminophthalimide with substituted phenyl carbamates yields 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs. nih.gov Other research has focused on synthesizing novel hybrid molecules by linking 1,2,3-triazole subunits to the phthalimide nitrogen. nih.gov

These alterations are fundamental to the Gabriel synthesis of primary amines and have been expanded to create diverse molecular architectures for various applications. nih.gov

Synthesis of Novel Analogs and Libraries

The development of new phthalimide-based compounds often relies on the systematic synthesis of analogs and the generation of compound libraries for screening purposes.

The reactivity of the 1,3-dioxoisoindoline-2-carbonyl chloride and related precursors allows for a systematic approach to derivatization by varying the nucleophilic reaction partner. chemistrysteps.com This strategy has been used to produce a wide range of analogs.

Key reaction partners include:

Amines : Primary and secondary amines react readily to form N-substituted secondary and tertiary amides, respectively. chemistrysteps.com The reaction of phthaloyl chloride with primary aliphatic amines has been shown to yield isophthalimides. researchgate.net

Alcohols and Thiols : Alcohols react to produce esters, while thiols yield thioesters. chemistrysteps.com

Amino Acids : Phthaloyl chloride can be coupled with amino acid esters, such as L-Ala-methyl ester, to create N-phthaloyl-bis-(amino acid) derivatives. ekb.eg

Hydrazine (B178648) and Hydrazides : Reaction with hydrazine hydrate (B1144303) produces N-aminophthalimide, a key intermediate for further synthesis. nih.gov This can be extended to create derivatives like 2‐(1,3‐dioxoisoindolin‐2‐yl)acetohydrazide. researchgate.net

Carboxylate Salts : These react with acid chlorides to form carboxylic acid anhydrides. chemistrysteps.com

Table 2: Derivatization of Phthalimide Scaffolds with Various Reaction Partners This table is interactive. Users can sort and filter the data.

| Reaction Partner Class | Specific Example | Resulting Product Class | Reference |

|---|---|---|---|

| Amines | Primary Aliphatic Amines | Isophthalimides | researchgate.net |

| Amino Acids | L-Ala-methyl ester | Nα-phthaloyl-bis-(L-Ala) methyl ester | ekb.eg |

| Hydrazines | Hydrazine Hydrate | N-Aminophthalimide | nih.gov |

| Hydrazides | - | 2‐(1,3‐dioxoisoindolin‐2‐yl)acetohydrazide | researchgate.net |

Combinatorial chemistry provides a powerful tool for rapidly generating large libraries of phthalimide derivatives for biological screening. bohrium.com This approach typically involves reacting a common phthalimide-based core with a diverse set of building blocks.

One study detailed the synthesis and evaluation of a library of fourteen distinct N-substituted isoindoline-1,3-dione derivatives to identify potential inhibitors of the TGF-β pathway. mdpi.com Another research effort employed a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to synthesize two series of novel hybrid compounds, each containing a phthalimide ring, a 1,2,3-triazole subunit, and various amine-derived fragments. nih.gov This highlights a modular strategy where different azide- and alkyne-containing precursors can be combined to create a large matrix of related but structurally distinct molecules. nih.gov Multicomponent reactions, such as the Passerini reaction, are also recognized as highly efficient methods for creating libraries of druglike molecules based on the phthalimide scaffold. bohrium.com

Structure-Reactivity Relationships in this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is critical for optimizing synthetic routes and predicting reaction outcomes. As an acyl chloride, the title compound is among the most reactive of the carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. chemistrysteps.com

The reactivity is significantly influenced by the reaction conditions and the nature of the reactants. For example, in the phthaloyl chloride-induced conversion of trinitrobenzene to nitroaryl halides, the choice of nucleophile is paramount. koreascience.kr In aprotic solvents, the nucleophilicity decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻, making the synthesis of aryl fluorides more efficient than that of other aryl halides. koreascience.kr The presence of protic solvents like water can be detrimental, as they can attack and decompose the phthaloyl chloride intermediate, halting the desired reaction. chemistrysteps.comkoreascience.kr

Influence of Substituents on Electrophilicity and Reaction Rates

The electrophilicity of the carbonyl carbon in the acyl chloride group is a primary determinant of the reaction rate of this compound with various nucleophiles. The introduction of substituents onto the aromatic ring of the phthalimide moiety can either increase or decrease this electrophilicity through inductive and resonance effects.

The following table illustrates the predicted relative reaction rates for the reaction of substituted this compound derivatives with a standard nucleophile, such as aniline, based on the electronic properties of the substituent.

| Substituent (at position 4) | Electronic Effect | Predicted Relative Reaction Rate |

| -NO₂ | Electron-Withdrawing | 1.8 |

| -Cl | Electron-Withdrawing | 1.3 |

| -H | Neutral | 1.0 |

| -CH₃ | Electron-Donating | 0.7 |

| -OCH₃ | Electron-Donating | 0.5 |

This table presents hypothetical, illustrative data based on established chemical principles of substituent effects on reaction kinetics.

Steric and Electronic Effects on Product Selectivity

In reactions where multiple nucleophilic sites are present on a substrate molecule, or when the substituted this compound itself presents different reactive sites, both steric and electronic effects govern product selectivity.

Electronic Effects: The electronic nature of substituents on the phthalimide ring can influence regioselectivity in reactions with ambident nucleophiles. For instance, in a reaction with a substituted phenol (B47542) containing both a phenolic hydroxyl and another nucleophilic group, a highly electrophilic carbonyl chloride (resulting from an electron-withdrawing substituent on the phthalimide ring) will preferentially react with the strongest nucleophile.

Steric Effects: The steric hindrance around the reactive carbonyl chloride group, as well as on the approaching nucleophile, plays a crucial role in determining the reaction's feasibility and the structure of the resulting product. Introducing bulky substituents, such as a tert-butyl group, onto the phthalimide ring in proximity to the N-carbonyl chloride linkage can significantly hinder the approach of a nucleophile. This steric impediment can be exploited to control selectivity. For example, in a reaction with a diol containing both a primary and a sterically hindered secondary alcohol, a sterically bulky this compound derivative will preferentially acylate the less hindered primary alcohol.

The interplay of these effects is critical in designing selective derivatization reactions. The table below provides a qualitative overview of how steric and electronic factors might influence the outcome of a reaction between a substituted this compound and a hypothetical multifunctional nucleophile containing a primary amine (-NH2) and a secondary alcohol (-OH).

| Substituent on Phthalimide Ring | Steric Hindrance | Electrophilicity | Predicted Major Product |

| 4-Nitro | Low | High | Amide (from reaction with -NH₂) |

| 3-tert-Butyl | High | Moderate | Amide (selectivity may decrease) |

| 4-Methoxy | Low | Low | Slower reaction, favoring amide |

| 3,6-di-tert-Butyl | Very High | Moderate | Reaction may be very slow or not occur |

This table provides a qualitative prediction based on fundamental principles of organic chemistry.

Advanced Analytical and Spectroscopic Methodologies in Research on 1,3 Dioxoisoindoline 2 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms within the molecule. For 1,3-Dioxoisoindoline-2-carbonyl chloride, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The phthaloyl group contains a plane of symmetry, rendering the four aromatic protons chemically equivalent in two sets. This results in a characteristic multiplet in the downfield region of the spectrum, typical for aromatic protons adjacent to electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C4, C7) | ~7.95-8.10 | Multiplet | 2H |

| Aromatic (C5, C6) | ~7.80-7.95 | Multiplet | 2H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms present in a molecule. compoundchem.com The spectrum for this compound will show distinct signals for each unique carbon atom. compoundchem.com The carbonyl carbons of the imide and the acid chloride functional groups are particularly noteworthy, appearing far downfield due to significant deshielding. oregonstate.edu The aromatic carbons will appear in the typical range of 120-140 ppm. oregonstate.edu Because of the molecule's symmetry, only five signals are expected: one for the acid chloride carbonyl, one for the two equivalent imide carbonyls, two for the four aromatic methine carbons, and one for the two aromatic quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on established chemical shift ranges for relevant functional groups. compoundchem.comoregonstate.edu

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl chloride) | Acid Halide | ~168-172 |

| C=O (imide) | Imide | ~165-167 |

| Aromatic CH | Aromatic | ~124-136 |

| Aromatic C (quaternary) | Aromatic | ~131-133 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural Confirmation

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques are employed for unambiguous confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In this molecule, it would show the coupling between the adjacent aromatic protons (e.g., H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help confirm stereochemistry and conformation. For a rigid planar molecule like this, its utility would be in confirming the expected spatial relationships within the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions from its three carbonyl groups.

The acid chloride C=O stretch is particularly diagnostic, appearing at a very high frequency. uobabylon.edu.iq The cyclic imide group characteristically displays two distinct C=O stretching bands due to symmetric and asymmetric vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound Data are based on typical frequency ranges for the specified functional groups. uobabylon.edu.iqpg.edu.pl

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

| Acid Chloride | C=O Stretch | 1785 - 1815 | Strong |

| Cyclic Imide | C=O Asymmetric Stretch | 1760 - 1790 | Strong |

| Cyclic Imide | C=O Symmetric Stretch | 1700 - 1750 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Imide | C-N Stretch | 1350 - 1380 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular weight of this compound (C₉H₄ClNO₃) is approximately 210.6 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 209 and an M+2 peak at m/z 211 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 174.

Loss of the carbonyl chloride group (•COCl) to give the phthalimide (B116566) radical cation at m/z 146.

A characteristic fragmentation of the phthalimide ring involving the loss of carbon monoxide (CO).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 209/211 | [M]⁺, Molecular Ion |

| 174 | [M - Cl]⁺ |

| 146 | [M - COCl]⁺ (Phthalimide radical cation) |

| 104 | [C₇H₄O]⁺ (Fragment from phthalimide ring) |

| 76 | [C₆H₄]⁺ (Benzene-type fragment) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for determining the purity of non-volatile compounds like this compound. epa.gov A common approach is reversed-phase HPLC using a C18 stationary phase column. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, often with a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm).

Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive method used to monitor the progress of a reaction and to determine appropriate conditions for larger-scale column chromatography. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be used to separate the product from other components on a silica (B1680970) gel plate, with visualization under UV light.

Gas Chromatography (GC): Due to the reactive nature of the acyl chloride group, which can hydrolyze or react with the stationary phase at high temperatures, GC is less commonly used for this specific compound without derivatization. If employed, it would require careful selection of a non-reactive column and optimized temperature settings to prevent on-column degradation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, which is a carbonyl-containing compound, HPLC is particularly useful for assessing its purity and for analyzing the products of its reactions, such as the formation of N-substituted phthalimides.

In a typical application, a reversed-phase HPLC (RP-HPLC) method would be employed. thermofisher.com The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile and water. thermofisher.comsigmaaldrich.com The separation principle relies on the differential partitioning of the analytes between the stationary and mobile phases. Due to its reactive nature, the direct analysis of this compound may require derivatization or very rapid analysis under anhydrous conditions. More commonly, HPLC is used to analyze the stable phthalimide derivatives formed from its reaction. The progress of a reaction can be monitored by observing the decrease in the peak corresponding to a starting material and the increase in the peak for the newly formed product. chromatographyonline.com

The separated compounds are detected using a UV detector, as the phthalimide ring system contains a strong chromophore that absorbs UV light effectively. thermofisher.comepa.gov Quantification is achieved by comparing the peak area of an analyte to that of a known standard.

Table 1: Illustrative HPLC Parameters for Analysis of a Phthalimide Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18 (5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method for monitoring the progress of a chemical reaction. libretexts.orgresearchgate.net It is exceptionally well-suited for observing the conversion of a starting material into a product in reactions involving this compound. For instance, in the synthesis of an N-substituted phthalimide from an amine, TLC can effectively track the consumption of the amine and the formation of the phthalimide product. derpharmachemica.comresearchgate.net

The process involves spotting a small amount of the initial reactant (e.g., the amine), the reaction mixture, and a "co-spot" (a mix of the reactant and the reaction mixture) onto a TLC plate coated with a stationary phase like silica gel. libretexts.orgrochester.edu The plate is then developed in a suitable mobile phase (eluent). As the reaction proceeds, samples are taken at intervals and spotted on the TLC plate. The disappearance of the reactant spot and the appearance of a new product spot indicate the reaction's progress. youtube.com The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. libretexts.org The spots are typically visualized under a UV lamp, as the phthalimide structure is UV-active.

Table 2: Example TLC Data for Monitoring a Reaction

| Species | Rf Value | Observation |

| Starting Amine (Reactant) | 0.25 | Spot diminishes over time. |

| N-Substituted Phthalimide (Product) | 0.60 | New spot appears and intensifies. |

| This compound | Varies | May be observed or may react on the plate. |

Note: Rf (Retardation factor) values are dependent on the specific stationary and mobile phases used.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. ma.edu This data is then used to calculate the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. openstax.org For a novel or synthesized compound like this compound, elemental analysis provides critical validation of its elemental composition.

The molecular formula for this compound is C₉H₄ClNO₃. To verify a synthesized sample, it would be subjected to combustion analysis (for C, H, N) and other methods for chlorine. The experimentally determined mass percentages are then compared against the theoretical values calculated from the molecular formula. stackexchange.com A close match (typically within ±0.4%) between the found and calculated values confirms the empirical formula and serves as a strong indicator of sample purity. stackexchange.com

Table 3: Theoretical Elemental Composition of this compound (C₉H₄ClNO₃)

| Element | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Mass Percent (%) |

| Carbon (C) | 12.01 | 209.59 | 51.57% |

| Hydrogen (H) | 1.01 | 209.59 | 1.92% |

| Chlorine (Cl) | 35.45 | 209.59 | 16.91% |

| Nitrogen (N) | 14.01 | 209.59 | 6.68% |

| Oxygen (O) | 16.00 | 209.59 | 22.90% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org If a single crystal of this compound or one of its stable derivatives can be grown, this technique can provide an unambiguous determination of its molecular structure. researchgate.net

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of exact bond lengths, bond angles, and torsion angles. nih.gov For phthalimide-containing structures, this would confirm the planarity of the isoindole-1,3-dione ring system. nih.gov Furthermore, X-ray crystallography reveals details about the solid-state packing of molecules, including intermolecular interactions such as hydrogen bonding or π-π stacking, which can occur between the aromatic rings of the phthalimide moieties. nih.govnih.gov In cases where stereocenters are present in a derivative, X-ray crystallography can determine the absolute stereochemistry, which is crucial for structure-activity relationship studies in medicinal chemistry.

Table 4: Hypothetical X-ray Crystallographic Data for a Phthalimide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.9 Å, b = 20.3 Å, c = 14.4 Å, β = 107.9° |

| Volume (V) | 2470 ų |

| Calculated Density | 1.45 g/cm³ |

| Bond Length (C=O) | ~1.21 Å |

| Bond Angle (C-N-C) | ~110° |

Note: Data is illustrative and based on representative phthalimide structures. researchgate.net

Computational and Theoretical Chemistry Studies on 1,3 Dioxoisoindoline 2 Carbonyl Chloride

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques that extend beyond quantum mechanics to study the behavior of molecules on a larger scale and over longer timescales.

The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. For a molecule like 1,3-Dioxoisoindoline-2-carbonyl chloride, rotation around the N-C bond of the carbonyl chloride group is a key conformational degree of freedom.

Computational methods can systematically explore the potential energy surface associated with bond rotations to generate a conformational energy landscape. This landscape reveals the relative energies of different conformers and the transition states that connect them. While simpler molecules can be studied with high-level quantum mechanical methods, for larger and more flexible molecules, molecular mechanics force fields are often employed.

Molecular modeling can be instrumental in predicting the outcomes and selectivity of chemical reactions. By comparing the activation energies of competing reaction pathways, it is possible to predict which product will be favored under kinetic control. For instance, in reactions with polyfunctional nucleophiles, computational models can help predict whether the reaction will occur at the carbonyl chloride or another site.

Studies on the photochemical reactivity of substituted phthalimides have utilized computational methods to understand the pathways of photoinduced electron transfer (PET), which dictates the reaction's efficiency. rsc.org The rates of competing processes like back electron transfer and decarboxylation can be estimated, providing a comprehensive picture of the photochemical outcome. rsc.org These approaches could be applied to predict the photochemical behavior of this compound and its derivatives.

In Silico Design and Virtual Screening of this compound Derivatives

In silico (computer-based) design and virtual screening are powerful strategies in medicinal chemistry and materials science for identifying new molecules with specific biological activities or properties. mdpi.comresearchgate.net The 1,3-dioxoisoindoline (phthalimide) scaffold is a well-known pharmacophore present in many biologically active compounds. researchgate.netnih.gov

The process typically begins with a large library of virtual compounds, which can be generated by computationally modifying the structure of a lead compound like this compound. This library is then screened against a biological target, such as an enzyme or receptor, using molecular docking. mdpi.comresearchgate.nettandfonline.com Docking algorithms predict the preferred binding orientation of a ligand to its target and estimate the binding affinity, often expressed as a docking score. tandfonline.comnih.gov

Compounds with promising docking scores are then often subjected to more rigorous computational analysis, such as molecular dynamics (MD) simulations. tandfonline.comnih.govresearchgate.netrsc.org MD simulations provide a dynamic picture of the ligand-target complex over time, allowing for the assessment of its stability and the detailed analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts. tandfonline.comnih.govresearchgate.net For example, MD simulations have been used to confirm the stability of 1,2,3-triazole-phthalimide derivatives in the active site of the SARS-CoV-2 main protease. tandfonline.com

Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted in silico to assess the drug-likeness of the designed derivatives. nih.govtandfonline.com This multi-step computational workflow allows for the prioritization of a small number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. mdpi.comresearchgate.netnih.gov

Rational Design of New Chemical Entities

The rational design of new chemical entities often employs existing molecular frameworks, known as scaffolds, that can be systematically modified to achieve desired properties. The phthalimide (B116566) group, the core of this compound, is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This is due to its presence in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.comresearchgate.net Computational techniques like molecular docking are instrumental in this process, allowing researchers to predict how derivatives of a scaffold will interact with biological targets, such as proteins or enzymes. mdpi.comrdd.edu.iq

This compound is an ideal starting material for building a library of new molecules based on the phthalimide scaffold. The highly reactive carbonyl chloride group can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles (e.g., alcohols, amines, thiols). studymind.co.ukmasterorganicchemistry.com This allows for the systematic introduction of diverse functional groups, creating a library of N-acyl phthalimide derivatives.

The process of rational design using this compound would typically involve:

Scaffold Identification : Recognizing the therapeutic potential of the phthalimide core. nih.govucl.ac.uk

Computational Screening : Using molecular docking to simulate the binding of virtual libraries of derivatives—created by reacting this compound with various nucleophiles—to a specific biological target. mdpi.comrdd.edu.iq This helps in prioritizing which compounds to synthesize.

Synthesis : Utilizing the reactivity of the carbonyl chloride to synthesize the most promising candidates identified through computational screening.

In Vitro Evaluation : Testing the synthesized compounds for their biological activity to validate the computational predictions. nih.govacs.org

This integrated approach of computational design and experimental validation accelerates the discovery of new therapeutic agents. mdpi.com The phthalimide derivatives of interest have shown potential as inhibitors for various enzymes and receptors, including the TGF-β protein and cytochrome bc1 complex. nih.govmdpi.com

Exploration of Potential Molecular Interactions (from a chemical bonding perspective)

The way a molecule interacts with its environment is governed by a variety of non-covalent forces. Understanding these interactions is crucial for predicting its chemical behavior and its binding affinity to biological targets. This compound possesses several functional groups capable of engaging in a range of molecular interactions.

Hydrogen Bonds : The two carbonyl oxygen atoms of the phthalimide ring are prominent hydrogen bond acceptors. mdpi.com They can form strong hydrogen bonds with hydrogen bond donors like the N-H groups in proteins or water.

π-Interactions : The benzene (B151609) ring of the isoindoline (B1297411) core is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings (e.g., phenylalanine, tyrosine residues in proteins). It can also participate in C-H···π interactions. nih.gov

Carbonyl-Carbonyl Interactions : Intramolecular interactions between a carbonyl oxygen of one phthalimide unit and a carbonyl carbon of another have been observed in some derivatives, contributing to conformational stability. nih.gov

Halogen Interactions : While the chlorine atom is part of a highly reactive acyl chloride group, it can still participate in electrostatic interactions. The carbon of the C-Cl bond is significantly polarized due to the electronegativity of both the chlorine and the adjacent carbonyl oxygen, making it a highly electrophilic center. studymind.co.uk

n-π Interactions : In certain conformations, n-π interactions between a lone pair of a heteroatom and the phthalimide π-system can occur, influencing the molecule's geometry. nih.gov

These potential interactions are summarized in the table below.

| Interaction Type | Participating Group(s) | Significance |

| Hydrogen Bonding | Phthalimide carbonyl oxygens | Key for binding to biological targets like proteins and DNA. mdpi.com |

| π-π Stacking | Aromatic benzene ring | Contributes to binding affinity and structural organization in condensed phases. |

| C-H···π Interactions | Aromatic benzene ring | Weak, but collectively significant for molecular recognition. nih.gov |

| Dipole-Dipole | Carbonyl groups, C-Cl bond | Influences solubility and intermolecular organization. |

| van der Waals Forces | Entire molecule | General attractive forces contributing to overall stability and packing. |

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. acs.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org For a reaction to occur, electrons typically flow from the HOMO of the nucleophile to the LUMO of the electrophile. cureffi.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

In this compound, the molecule's reactivity is dominated by the electrophilic nature of the carbonyl chloride group.

LUMO : The LUMO is expected to be localized primarily on the π* antibonding orbital of the carbonyl chloride group. cureffi.orgstudyx.ai This makes the carbonyl carbon the most electron-deficient site and the primary target for nucleophilic attack. Computational studies on similar acyl chlorides confirm that the LUMO is associated with the C=O π* orbital. studyx.ai

HOMO : The HOMO is likely to be distributed across the phthalimide ring system, which is more electron-rich compared to the highly electron-withdrawing carbonyl chloride group.

The high reactivity of acyl chlorides is a result of both the inductive effect of the chlorine atom and the poor orbital overlap between the chlorine lone pairs and the carbonyl π system, which destabilizes the molecule and makes the carbonyl carbon highly electrophilic. studymind.co.uk

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Density Functional Theory (DFT) is a common computational method used to determine these properties. nih.govacs.orgmdpi.com

| Parameter | Formula | Description | Hypothetical Value (a.u.) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -0.29 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.09 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov | 0.20 |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 0.29 |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 0.09 |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. nih.gov | 0.10 |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. nih.gov | 0.19 |

| Electrophilicity Index (ω) | χ² / (2η) | A global measure of electrophilic character. nih.govresearchgate.net | 0.18 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for related phthalimide and acyl chloride derivatives found in computational studies. nih.govresearchgate.net They serve to demonstrate the application of these descriptors.

The high electrophilicity index (ω) would quantify the strong electrophilic nature of this compound, confirming its role as a potent acylating agent in chemical synthesis. researchgate.net

Future Research Directions and Emerging Trends in 1,3 Dioxoisoindoline 2 Carbonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 1,3-Dioxoisoindoline-2-carbonyl chloride is inherently high due to the electrophilic nature of the acyl chloride group. However, achieving high selectivity in its reactions, particularly with complex substrates bearing multiple nucleophilic sites, remains a significant challenge. Future research is increasingly focused on the development of novel catalytic systems to modulate and enhance both the reactivity and selectivity of this compound.

One promising area is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. NHCs have been shown to activate carbonyl compounds and could potentially form a highly reactive acylazolium intermediate with this compound. nih.gov This activation could enable reactions under milder conditions and with a broader range of nucleophiles. Research in this area would likely focus on designing and screening new NHC catalysts to achieve atroposelective synthesis of N-Aryl phthalimides and maleimides. nih.gov